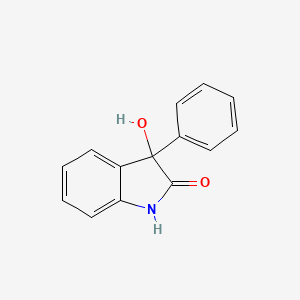

3-Hydroxy-3-phenylindolin-2-one

Description

Significance of the Indolin-2-one Structural Motif in Pharmaceutical Chemistry and Organic Synthesis

The indolin-2-one, or oxindole (B195798), framework is recognized as a "privileged scaffold" in pharmaceutical chemistry. nih.govnih.gov This distinction arises from its widespread presence in a variety of natural products, particularly plant-based alkaloids, and its ability to be chemically modified to interact with a diverse range of biological targets. nih.gov The structural simplicity and versatility of the oxindole core make it a frequent starting point for the design of novel drugs. nih.govnih.gov

In the field of organic synthesis, the construction of the oxindole skeleton and its derivatives is a topic of continuous interest. rsc.orgdigitellinc.com The development of new synthetic routes, including enantioselective and diastereoselective methods, allows for the precise creation of complex molecules with specific biological functions. digitellinc.com The reactivity of the oxindole ring system, particularly at the C-3 position, enables the introduction of various substituents, leading to a vast library of compounds for screening and development. rsc.orgscilit.com

The significance of this motif is underscored by the broad spectrum of biological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. nih.govnih.gov A multitude of oxindole derivatives have been investigated as potential treatments for conditions such as cancer, microbial infections, and neurological disorders. nih.govnih.govnih.gov For instance, some derivatives have shown promise as kinase inhibitors, which are crucial in cancer therapy, while others act as potent inhibitors of enzymes like monoamine oxidase (MAO), relevant for treating depression and other neurological conditions. nih.govnih.gov

Historical Context and Evolution of Research on 3-Hydroxy-3-phenylindolin-2-one

The study of this compound, also known as 3-phenyldioxindole, represents a specific branch in the broader research landscape of oxindoles. ontosight.ai The core of its structure is the 3-substituted-3-hydroxy-2-oxindole, which is a recurring motif in many alkaloids and other biologically active compounds. researchgate.net

Initial research focused on the fundamental synthesis and characterization of this class of compounds. An important milestone in understanding its precise three-dimensional arrangement was the determination of its crystal structure. X-ray diffraction studies revealed the specific bond lengths and angles of the molecule, providing a concrete basis for further computational and synthetic work. researchgate.net

The evolution of research on this compound and its analogues has been driven by the quest for new therapeutic agents. Early studies in the late 1970s explored the anticonvulsant activity of its derivatives. nih.gov In these investigations, 3-hydroxy-3-phenacyloxindole (B183172) analogues were synthesized and tested, although they did not surpass the activity of the parent compound. nih.gov

More recent research has expanded to other potential therapeutic applications. For example, studies have investigated the antioxidant properties of related structures like 5-hydroxyoxindole (B181108) and its 3-hydroxy-3-phenacyl derivatives. nih.gov These compounds demonstrated significant suppression of lipid peroxidation and intracellular oxidative stress, suggesting their potential as leads for novel antioxidant therapies. nih.gov

Furthermore, the scaffold has been utilized in the design of enzyme inhibitors. A series of 3-hydroxy-3-phenacyloxindole analogues were designed and synthesized as potential monoamine oxidase (MAO) inhibitors. nih.gov Several of these compounds were found to be potent and selective inhibitors of MAO-A, highlighting the importance of the 3-hydroxy group for this activity and opening avenues for the development of treatments for neurological disorders. nih.gov The ongoing research into this compound and its derivatives continues to uncover new biological activities and synthetic strategies, solidifying the importance of the this compound scaffold in medicinal chemistry. researchgate.netresearchgate.net

Below is a table detailing the properties of this compound.

| Property | Value |

| Chemical Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 223.24 g/mol |

| Synonyms | 3-Phenyldioxindole, 3-Hydroxy-3-phenyl-2-oxindole |

| CAS Number | Not explicitly found for the specific compound, but related structures have identifiers. |

| Appearance | Colorless crystals researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-phenyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13-14(17,10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-13/h1-9,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPJCGXWLXXEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270787 | |

| Record name | 3-Hydroxy-3-phenyl-1,3-dihydroindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-24-4 | |

| Record name | 3-Hydroxy-3-phenyl-1,3-dihydroindol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1848-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Indolinone, 3-hydroxy-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001848244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1848-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1848-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1848-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-3-phenyl-1,3-dihydroindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 3 Phenylindolin 2 One and Its Derivatives

Strategies for the Construction of the 3-Hydroxyindolin-2-one (B1221191) Core

The formation of the 3-hydroxyindolin-2-one core, particularly the creation of the C3-quaternary stereocenter, is a key challenge addressed by several synthetic strategies. These can be broadly categorized into reactions that build upon the pre-formed indolin-2-one ring system and those that form the ring in the process.

Nucleophilic Additions to Isatin (B1672199) Derivatives

The most direct and widely utilized method for synthesizing 3-hydroxy-3-substituted-indolin-2-ones is the nucleophilic addition to the highly electrophilic C3-carbonyl group of isatin (indoline-2,3-dione) and its derivatives. elsevierpure.comnih.gov This approach allows for the introduction of a wide array of substituents at the C3 position. The reactivity of the C3-ketone makes isatins valuable building blocks for creating molecular diversity. elsevierpure.com The reaction mechanistically involves the formation of a 3-hydroxy-3-indolyl-2-indolone intermediate, which can be isolated or further reacted. nih.gov

A variety of nucleophiles, including those based on nitrogen and phosphorus, have been successfully added to Morita–Baylis–Hillman (MBH) carbonates derived from isatins, leading to diverse functionalized 3-substituted oxindole (B195798) derivatives in good yields and with high diastereoselectivity. elsevierpure.com

Table 1: Examples of Nucleophilic Addition to Isatin Derivatives

| Starting Material | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| Isatin | Aryl methyl ketones | 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-one | rsc.org |

| Isatin | Arylboric acid | 3-Hydroxy-3-arylindol-2-one | |

| Isatin MBH Carbonates | Arylamines | Functionalized 3-substituted oxindole | elsevierpure.com |

While the classical Henry reaction involves the addition of a nitroalkane to a carbonyl, analogous base-catalyzed aldol-type additions are effectively used to synthesize 3-substituted 3-hydroxyindolin-2-ones. An operationally simple and efficient method involves a piperidine-catalyzed aldol (B89426) reaction between various aryl methyl ketones and N-alkylisatins. rsc.org This reaction yields racemic N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. These products serve as valuable intermediates that can be subsequently dehydrated under acidic conditions to produce N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. rsc.org

Organometallic reagents are powerful tools for the arylation, vinylation, and alkynylation of the C3-carbonyl of isatins. These reactions provide a direct route to 3-hydroxy-3-substituted indolin-2-ones.

One approach involves the reaction of isatin compounds with arylboronic acids in the presence of a copper catalyst, a nitrogen-containing bidentate ligand, and a base. This method avoids more expensive palladium catalysts and offers mild reaction conditions. Another efficient and economical method uses zinc dust to mediate the addition of iodoalkynes to isatins, yielding 3-alkynyl-3-hydroxyindolin-2-ones.

Furthermore, alkyllithium reagents (such as s-BuLi, n-BuLi, MeLi) can add to the carbonyl group of N-phenyl substituted isoindolinones, leading to a lactam ring opening and subsequent intramolecular cyclization to form new hydroxy- and anilinoindanone derivatives.

Table 2: Organometallic Additions to Isatin Derivatives

| Isatin Derivative | Organometallic Reagent | Catalyst/Mediator | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-methylisatin | Phenylboronic acid | Copper trifluoromethanesulfonate, TMEDA, K2CO3 | N-methyl-3-hydroxyl-3-phenylindol-2-one | 58% | |

| Isatin | Iodoalkynes | Zinc dust | 3-Alkynyl-3-hydroxyindolin-2-one | Good |

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of 3-substituted 3-hydroxyindolin-2-ones. These methods often employ chiral small molecules, such as proline derivatives, to catalyze the reaction and control the stereochemistry of the newly formed quaternary center.

For instance, an L-proline-derived bifunctional organocatalyst has been used to develop an efficient asymmetric aldol condensation of ketones with isatins. This strategy provides enantioselective access to a variety of 3-alkyl-3-hydroxyindolin-2-ones with excellent yields and enantiomeric excess. rsc.org Another metal-free, aryne-based protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. This involves a three-component coupling of an N-protected isatin, an aryne precursor, and a 1,3-dione, yielding a diverse range of products.

Base-Promoted Cyclization and Rearrangement Reactions

Alternative strategies to nucleophilic additions involve the construction of the indolin-2-one ring system through cyclization or rearrangement reactions promoted by a base. These methods often start with linear precursors that already contain most of the necessary atoms for the final heterocyclic structure. For example, treating certain synthesized 3-hydroxyindolin-2-one derivatives with an inorganic base at high temperatures can lead to interesting rearrangement products, such as o-arylated 1,3-cyclohexanedione.

The metal-free intramolecular cyclization of specifically substituted aromatic precursors represents an attractive and sustainable method for synthesizing heterocyclic compounds. While there are reports of metal-free intramolecular hydroarylation of alkynes, for instance in the synthesis of indolophenazines, specific literature detailing the direct metal-free cyclization of o-alkynylnitrobenzenes to form 3-hydroxyindolin-2-ones is not extensively documented. The conceptual pathway would likely involve the reduction of the nitro group to an amine, which could then undergo cyclization onto the alkyne moiety, followed by hydration of an intermediate to install the 3-hydroxy group. However, direct and specific protocols for this exact transformation to 3-hydroxyindolin-2-ones under metal-free conditions remain a specialized area of research.

Ring Contraction Reactions of Quinolinediones to 2-Hydroxyindoxyls

A notable method for the synthesis of 2-hydroxyindoxyls, which are precursors to 3-hydroxy-3-phenylindolin-2-one, involves the ring contraction of 3-hydroxy-2,4(1H,3H)-quinolinediones. This reaction, when carried out in aqueous potassium hydroxide, can lead to the formation of 2-hydroxyindoxyls or dioxindoles. nih.govacs.org The outcome of the reaction is highly dependent on the substituent at the N-position of the quinolinedione and the specific reaction conditions employed. nih.govacs.org

For instance, N-phenyl-substituted 3-hydroxy-2,4(1H,3H)-quinolinediones preferentially yield 2-hydroxyindoxyls through this ring contraction process. nih.govacs.org Conversely, N-alkyl- and N-benzyl-substituted counterparts tend to form the corresponding dioxindoles. nih.govacs.org Mechanistic studies, supported by byproduct analysis and independent experiments, have been conducted to elucidate the plausible reaction pathways for this transformation. nih.govacs.org

Other Established Synthetic Routes to the 3-Hydroxyindolin-2-one Framework

Beyond ring contraction, a variety of other synthetic methods have been established for constructing the 3-hydroxyindolin-2-one framework. One such approach is the acyloin-type rearrangement of 2-hydroxy-indolin-3-ones, which can be generated in situ from 2-alkynyl arylazides. This one-pot method provides access to a range of 3-hydroxy-2-oxindole derivatives in moderate to good yields under mild conditions. rsc.org

Additionally, the direct functionalization of isatins serves as a common and powerful strategy. For example, the aldol reaction of isatins with α,β-unsaturated ketones, catalyzed by organocatalysts like arginine, can produce 3-substituted-3-hydroxy-2-oxindoles in moderate to high yields. researchgate.net Furthermore, the Corey–Chaykovsky epoxidation of isatins to form spiro-epoxyoxindoles, followed by nucleophilic ring-opening with various secondary amines, yields 3-substituted 3-hydroxy-oxindoles. nih.gov

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral this compound derivatives is of paramount importance, as the biological activity of these compounds is often dependent on the stereochemistry at the C-3 position. rsc.org

Asymmetric Catalysis for Stereocenter Induction at C-3

Asymmetric catalysis, employing both transition metals and organocatalysts, has been extensively explored for the enantioselective synthesis of 3-hydroxyoxindoles. rsc.orgbeilstein-journals.org These methods often involve the asymmetric addition of various nucleophiles to isatins.

Key Asymmetric Reactions:

Aldol and Henry Reactions: Asymmetric aldol and Henry reactions of isatins are fundamental methods for introducing stereocenters. worldscientific.com

Arylation and Friedel-Crafts Reactions: The asymmetric arylation and Friedel-Crafts alkylation of isatins with arenes and heteroarenes, such as pyrroles, have been achieved with high enantioselectivity using chiral metal complexes. worldscientific.comnih.gov For instance, a chiral tridentate Schiff base/copper complex can catalyze the asymmetric Friedel–Crafts alkylation of isatins with pyrrole, yielding products with excellent enantioselectivities. nih.gov

Alkynylation: The addition of terminal alkynes to isatins, mediated by dimethylzinc (B1204448) in the presence of a chiral ligand, provides enantiomerically enriched 3-hydroxy-3-alkynyl-2-oxindoles. rsc.org Similarly, a bifunctional guanidine/CuI catalyst can facilitate the asymmetric alkynylation of isatins with terminal alkynes, affording products with high yields and excellent enantioselectivities. beilstein-journals.orgnih.gov

Other Additions: Other notable asymmetric reactions include hydrophosphonylation, Morita–Baylis–Hillman reactions, Michael additions, and allylations. worldscientific.comnih.gov Nickel-catalyzed asymmetric intramolecular addition of aryl halides to α-ketoamides has also been developed to produce chiral 3-substituted-3-hydroxy-2-oxindoles in high yields and enantioselectivities. nih.gov

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Chiral Schiff base/Cu complex | Friedel-Crafts Alkylation | Isatin, Pyrrole | 3-hydroxy-3-(pyrrol-2-yl)indolin-2-one | up to >99% | N/A |

| Bifunctional guanidine/CuI | Alkynylation | Isatin, Terminal Alkyne | 3-alkynyl-3-hydroxyoxindole | up to 97% | up to 99% |

| Chiral CNN pincer Pd(II) complex | Allylation | Isatin | 3-allyl-3-hydroxyoxindole | up to 97% | up to 93% |

| Chiral N,N'-dioxide-nickel(II) complex | Amination | 3-bromo-3-substituted oxindole, Aniline | 3-amino-3-substituted indolin-2-one | up to 96% | up to 99% |

| Ni-catalyst | Intramolecular Aryl Addition | Aryl halide-α-ketoamide | 3-substituted-3-hydroxy-2-oxindole | up to 98% | up to 99% |

Dynamic Kinetic Resolution Strategies for this compound Racemates

Dynamic kinetic resolution (DKR) offers an alternative and efficient pathway to enantioenriched 3-hydroxy-3-substituted oxindoles from their racemic mixtures. oregonstate.edu One prominent strategy involves the kinetic resolution of racemic tertiary alcohols through an N-heterocyclic carbene (NHC)-catalyzed oxidative esterification. oregonstate.edu This method has proven effective for a wide array of 3-substituents, including alkyl, alkenyl, alkynyl, and aryl groups, achieving high enantiomeric enrichment. oregonstate.edu The success of this resolution relies on the excellent differentiation between the two enantiomers of the tertiary alcohol by the chiral NHC catalyst, a process that can be enhanced by cooperative Lewis acid catalysis. oregonstate.edu

Another approach combines enzymatic kinetic resolution with metal-catalyzed racemization. For instance, the kinetic resolution of δ-hydroxy esters can be achieved via lipase-catalyzed transesterification, and this process can be coupled with a ruthenium-catalyzed racemization of the alcohol to effect a dynamic kinetic resolution, leading to high enantiomeric excess and conversion. capes.gov.br

Advanced Derivatization and Functionalization of the this compound Scaffold

Further modification of the this compound scaffold through derivatization and functionalization allows for the synthesis of a diverse range of analogues with potentially enhanced or novel biological activities.

N-Alkylation and Acylation Strategies for Modified Derivatives

The nitrogen atom of the oxindole ring is a common site for modification. N-alkylation can be achieved under various conditions. For instance, the use of a base such as sodium hydride in an appropriate solvent like DMF facilitates the deprotonation of the indole (B1671886) nitrogen, which can then react with an alkyl halide in an SN2 reaction to yield the N-alkylated product. nih.govyoutube.com Ionic liquids have also been employed as a green reaction medium for the N-alkylation of various nitrogen heterocycles, including indoles, using alkyl halides in the presence of a base like potassium hydroxide. organic-chemistry.org Palladium-catalyzed N-alkylation of amines using alcohols as alkylating agents via a hydrogen auto-transfer mechanism represents a more sustainable approach. rsc.org

C-3 Substituent Modifications for Analogue Library Generation

The C-3 position of the oxindole scaffold is a critical determinant of biological activity. The presence of a quaternary stereocenter at this position in 3-substituted 3-hydroxyoxindoles significantly influences their interaction with biological targets. acs.org Consequently, the development of synthetic methodologies to introduce a wide variety of substituents at the C-3 position is a major focus in medicinal chemistry for the generation of diverse analogue libraries. These libraries are instrumental in exploring the structure-activity relationships (SAR) of 3-hydroxyoxindole-based compounds.

Strategies for C-3 modification primarily revolve around the reaction of isatins (indole-2,3-diones) with various nucleophiles, which constructs the 3-hydroxyoxindole core and introduces the C-3 substituent simultaneously.

Aldol Condensation with Ketones

A direct and effective method for generating analogues is the base-catalyzed aldol condensation of isatins with α-substituted ketones. This approach allows for the synthesis of a range of 3-hydroxy-3-phenacyloxindole (B183172) derivatives. researchgate.netnih.gov By varying the substituents on both the isatin ring and the acetophenone, a library of compounds can be produced. For instance, the reaction of various substituted isatins with different acetophenones in the presence of a base like diethylamine (B46881) in ethanol (B145695) yields the corresponding 3-hydroxy-3-phenacyloxindole derivatives in good to excellent yields. researchgate.net

An unprecedented reaction between indolin-2-ones and α-substituted ketones has been developed to produce a wide array of biologically significant 3-hydroxy-3-phenacyloxindole derivatives with yields up to 93%. researchgate.net The reaction proceeds under mild conditions, and a proposed mechanism has been suggested based on control experiments and mass spectrometry analysis. researchgate.net The general scheme involves the condensation of substituted isatins and substituted acetophenones. nih.gov

Table 1: Synthesis of 3-Hydroxy-3-phenacyloxindole Derivatives

| Isatin Derivative (Substituent) | α-Substituted Ketone | Yield (%) |

|---|---|---|

| Isatin (H) | Acetophenone | 88 |

| 5-Bromo-isatin | 4-Chloroacetophenone | 96 |

| 5-Chloro-isatin | 4-Methylacetophenone | 94 |

| 5-Nitro-isatin | 4-Methoxyacetophenone | 90 |

| 5-Methyl-isatin | Acetophenone | 85 |

This table is generated based on findings reported in the synthesis of 3-hydroxy-3-phenacyloxindole derivatives, where a variety of compounds were synthesized in good to excellent yields (78-96%). researchgate.net

Catalytic Asymmetric Nucleophilic Additions to Isatins

To access enantioenriched 3-substituted 3-hydroxyoxindoles, significant efforts have focused on catalytic asymmetric reactions. These methods employ chiral metal catalysts or organocatalysts to control the stereochemistry at the C-3 position.

Palladium-Catalyzed Allylation : Chiral palladium complexes have been successfully used in the asymmetric allylation of isatins. For example, a CNN pincer Pd(II) complex catalyzes the reaction of N-protected isatins with allylic stannanes or boranes to furnish 3-allyl-3-hydroxyoxindoles. beilstein-journals.orgnih.gov The enantioselectivity is sensitive to the N-protecting group and substituents on the isatin's aromatic ring, with electron-donating groups generally favoring higher enantiomeric excess (ee). nih.gov

Ytterbium-Catalyzed Decarboxylative Aldol Addition : Pan and co-workers reported an enantioselective decarboxylative addition of β-ketoacids to isatins catalyzed by Yb(OTf)₃ in combination with a PyBox ligand. beilstein-journals.orgnih.gov This reaction proceeds through an aldol addition following decarboxylation, yielding 3-hydroxyoxindoles with various alkyl substituents at C-3 in excellent yields (up to 98%) and high enantioselectivities (up to 99% ee). beilstein-journals.orgnih.gov

Iridium-Catalyzed Hydroarylation : A cationic iridium complex paired with a chiral ligand was utilized for the asymmetric intramolecular hydroarylation of α-ketoamides. This process creates 3-substituted 3-hydroxy-2-oxindoles with high regioselectivity and enantioselectivity (up to 98% ee). beilstein-journals.orgnih.gov

Table 2: Overview of Catalytic Asymmetric Methods for C-3 Functionalization

| Catalytic System | Reaction Type | C-3 Substituent Introduced | Typical Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Pd(II) / Chiral Ligand | Allylation | Allyl | 89-98% | 32-86% |

| Yb(OTf)₃ / PyBox | Decarboxylative Aldol Addition | Alkyl | up to 98% | up to 99% |

| Ir(cod)₂ / Chiral Ligand | Intramolecular Hydroarylation | Aryl / Alkyl | High | up to 98% |

This table summarizes data from reviews on the catalytic asymmetric synthesis of 3-hydroxyoxindoles. beilstein-journals.orgnih.gov

These diverse synthetic methodologies provide a robust platform for the generation of extensive analogue libraries of this compound and related derivatives. The ability to systematically modify the C-3 substituent is crucial for the fine-tuning of their chemical properties and biological functions.

Structural Characterization and Elucidation of 3 Hydroxy 3 Phenylindolin 2 One

Spectroscopic Methodologies for 3-Hydroxy-3-phenylindolin-2-one Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to characterize this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl and indole (B1671886) rings, as well as the hydroxyl and amine protons, can be observed. For instance, a singlet for the N-H proton is often seen around 7.91 ppm, while the aromatic protons appear as multiplets in the range of 7.16-7.57 ppm. rsc.org 2D NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish proton-proton coupling networks, confirming the connectivity within the aromatic spin systems. researchgate.net

Interactive Data Table: NMR Spectral Data for this compound

| Technique | Nucleus | Observed Chemical Shifts (ppm) | Key Correlations |

|---|---|---|---|

| ¹H NMR | ¹H | ~7.91 (s, 1H, N-H), 7.16-7.57 (m, aromatic H) rsc.org | COSY experiments confirm proton-proton couplings within the aromatic rings. researchgate.net |

| ¹³C NMR | ¹³C | ~70.7 (C3), aromatic carbons in the range of 110-140, carbonyl carbon > 170 researchgate.net | HSQC and HMBC experiments link protons to their directly attached carbons and to carbons 2-3 bonds away, respectively. researchgate.net |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which allows for the unambiguous determination of its molecular formula, C₁₄H₁₁NO₂.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation patterns of the molecule. While detailed fragmentation analysis for this specific compound is not extensively reported, general principles suggest that fragmentation would likely involve the loss of small, stable molecules such as water (H₂O) from the hydroxyl group, or carbon monoxide (CO) from the carbonyl group. The stability of the aromatic rings would likely lead to prominent fragment ions corresponding to the phenyl and indole moieties. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. masterorganicchemistry.comlibretexts.org The N-H stretching vibration of the amide group in the oxindole (B195798) ring also appears in this region, often as a sharper peak. masterorganicchemistry.comlibretexts.org A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the lactam (cyclic amide) in the indolin-2-one ring system. masterorganicchemistry.com Additionally, C-H stretching vibrations for the aromatic rings are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. masterorganicchemistry.com

Interactive Data Table: IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3400-3200 (broad) masterorganicchemistry.comlibretexts.org |

| Amide (N-H) | Stretching | ~3300 (sharp) masterorganicchemistry.comlibretexts.org |

| Carbonyl (C=O) | Stretching | ~1700 (strong, sharp) masterorganicchemistry.com |

| Aromatic C-H | Stretching | >3000 masterorganicchemistry.com |

| Aromatic C=C | Stretching | 1600-1450 masterorganicchemistry.com |

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry Assignment

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. A single-crystal X-ray diffraction study of this compound has been reported, confirming its molecular structure and providing detailed geometric parameters. researchgate.net

The analysis revealed an orthorhombic crystal system with the space group Pbca. researchgate.net The bond lengths and angles within the molecule fall within normal ranges. researchgate.net Importantly, the crystal structure shows that adjacent molecules are connected by intermolecular hydrogen bonds. Specifically, O-H···O and N-H···O hydrogen bonds are present, which help to stabilize the crystal lattice. researchgate.net The five-membered ring of the indolin-2-one core is essentially planar, and the phenyl group is oriented at a significant dihedral angle to this plane. nih.gov

Interactive Data Table: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.3868(9) |

| b (Å) | 7.7695(7) |

| c (Å) | 26.576(2) |

| V (ų) | 2144.7(3) |

| Z | 8 |

Chromatographic Techniques in Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for assessing its purity. Column chromatography is a standard method used for its isolation.

Flash column chromatography over silica (B1680970) gel is a commonly employed technique for the purification of this compound. researchgate.netrsc.org The choice of eluent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is crucial for achieving good separation from starting materials and byproducts. researchgate.netrsc.org The progress of the purification can be monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC) can also be utilized for both purification on a preparative scale and for the assessment of purity on an analytical scale. rsc.org A reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of methanol (B129727) and water is a typical setup. rsc.org The purity of the final compound is often confirmed by the presence of a single peak in the HPLC chromatogram.

Mechanistic Investigations of Chemical Transformations Involving 3 Hydroxy 3 Phenylindolin 2 One

Elucidation of Reaction Mechanisms in 3-Hydroxy-3-phenylindolin-2-one Synthesis

The synthesis of this compound and its derivatives is not a simple, single-step process. It involves a series of carefully orchestrated chemical events, the understanding of which is paramount for optimizing reaction conditions and achieving desired products. Mechanistic studies, often supported by control experiments and spectroscopic analysis, have shed light on the intricate pathways of these reactions.

Role of Key Intermediates (e.g., 2-phenyl-3H-indol-3-ones, 2H-indol-2-one Ring Formation)

The formation of the this compound scaffold often proceeds through highly reactive intermediates that dictate the course of the reaction. One such crucial species is the 2-phenyl-3H-indol-3-one. nih.gov This intermediate can be generated and subsequently trapped by nucleophiles to form the desired 3-hydroxyoxindole structure.

Another key mechanistic feature in transformations involving 3-hydroxyoxindoles is the formation of the quasi-antiaromatic 2H-indol-2-one ring system. This highly reactive intermediate is readily generated by treating a 3-hydroxy-substituted 1,3-dihydroindol-2-one with a Lewis acid. nih.gov The generation of this species opens up pathways for stepwise addition of various π-nucleophiles, leading to a diverse range of substituted oxindoles. nih.gov Intramolecular variations of this reaction have also been successfully employed to create spiro-substituted oxindoles in good yields. nih.gov

The synthesis of polyindole, which can act as a catalyst, involves a chemical oxidative polymerization process. Characterization techniques confirm the successful polymerization and its partially crystalline nature, indicating that polymerization does not occur at the nitrogen atom of the indole (B1671886) ring. ias.ac.in

Catalytic Roles and Substrate Activation Modes in Transformations

Catalysis is a cornerstone in the synthesis of this compound and its analogs, enabling high yields and selectivities under mild conditions. rsc.orgnih.gov Both transition metal catalysts and organocatalysts have been extensively employed. nih.govrsc.org

Lewis Acid Catalysis: Lewis acids play a pivotal role in activating the substrates. For instance, in the Friedel–Crafts alkylation of 3-hydroxy-2-oxindoles, a Lewis acid facilitates the dehydration of the 3-hydroxyoxindole to form a reactive intermediate. nih.gov This intermediate is then attacked by electron-rich aromatic compounds. nih.gov Similarly, gold catalysts can act as Lewis acids, activating isatin (B1672199) for nucleophilic addition. nih.gov

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for the asymmetric synthesis of 3-hydroxyoxindoles. rsc.org For example, bifunctional catalysts bearing both a hydrogen-bond donor (like a thiourea) and a basic site (like a tertiary amine) can effectively control the stereochemistry of the reaction. The phenolic hydroxy group on some catalysts is thought to be crucial for controlling enantioselectivity by forming hydrogen bonds with the reactants. nih.gov

Substrate Activation: A common strategy involves the activation of the isatin carbonyl group for nucleophilic addition at the C3 position. juniperpublishers.com N-protecting groups can also play a crucial role in activating the oxindole (B195798) system for subsequent transformations. rsc.org In some cases, the reaction is promoted by agents like TEMPO (2,2,6,6-tetramethylpiperidine N-oxide), which reacts with the enol form of the 2-oxindole. juniperpublishers.com

The table below summarizes various catalytic systems used in the synthesis of oxindole derivatives.

| Catalyst Type | Example | Role/Activation Mode | Reference |

| Lewis Acid | Gold (Au) | Activates isatin for nucleophilic addition. | nih.gov |

| Lewis Acid | Iron(III) chloride (FeCl₃) | Promotes ring closure via a 1,5-hydride transfer. | nih.gov |

| Organocatalyst | Bifunctional guanidine/CuI | Catalyzes asymmetric alkynylation of isatins. | nih.gov |

| Organocatalyst | Bifunctional primary amine-thiourea | Controls stereochemistry in Michael additions via non-covalent interactions. | rsc.org |

| Heterogeneous | Polyindole | Acts as a recyclable catalyst for the synthesis of 3,3'-arylmethylene-bis-1H-Indole derivatives. | ias.ac.in |

Effects of Solvent and Additives on Reaction Pathways and Outcomes

The choice of solvent and the presence of additives can profoundly influence the reaction pathway, yield, and selectivity in the synthesis of this compound derivatives.

An unprecedented reaction between indolin-2-ones and α-substituted ketones to form 3-hydroxy-3-phenacyloxindole (B183172) derivatives was optimized by screening various solvents and bases. rsc.org It was found that using ethanol (B145695) as a solvent and diethyl amine as a base at room temperature provided the desired product in high yield (88%). researchgate.net Further optimization led to the synthesis of a range of derivatives in good to excellent yields (78-96%). researchgate.net The work-up procedure involved evaporating the ethanol and adding ice-cold water to precipitate the product. researchgate.net

In other synthetic protocols, acetonitrile (B52724) has been employed as the solvent, often in conjunction with a catalyst like sulfamic acid, under reflux conditions to achieve the desired transformation. researchgate.net The use of additives can also be critical. For example, in certain enantioselective additions, the use of a small amount of an additive like sodium tert-butoxide (NaOt-Bu) was found to be beneficial. nih.gov

Studies on Stereoselectivity and Regioselectivity in Synthetic Reactions

Controlling stereoselectivity (the spatial arrangement of atoms) and regioselectivity (the site of bond formation) is a major focus in the synthesis of complex molecules like this compound.

Stereoselectivity: Numerous strategies have been developed for the stereoselective synthesis of 3-substituted-3-hydroxy-2-oxindoles, often yielding compounds with high diastereo- and enantioselectivity. rsc.orgnih.gov Asymmetric Michael additions using bifunctional primary amine-thiourea catalysts, for instance, provide direct access to these chiral structures with excellent stereocontrol. rsc.org Evans chemistry has also been utilized for the stereoselective synthesis of related hydroxy acids, although it sometimes results in moderate diastereomeric excess; however, the diastereomers can often be separated by chromatography. nih.gov The development of highly enantioselective methods is crucial as several oxindole-containing compounds are in clinical trials. nih.gov

Regioselectivity: The regioselectivity of reactions involving indole derivatives can be complex due to multiple nucleophilic sites on the indole ring. nih.gov However, many reactions exhibit high to complete regioselectivity. For example, in the Friedel–Crafts alkylation of 3-hydroxyoxindoles with phenols, para-substituted products are formed exclusively with para-unsubstituted phenols. nih.gov In the synthesis of 3-aroylindoles via the cycloaddition of nitrosoarenes with conjugated terminal alkynones, only the 3-substituted regioisomers were isolated, demonstrating high regioselectivity. unito.it Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the molecular mechanism and predict the regioselectivity and stereoselectivity of cycloaddition reactions. researchgate.net

The following table presents examples of stereoselective and regioselective reactions in the synthesis of oxindole derivatives.

| Reaction Type | Key Feature | Outcome | Reference |

| Asymmetric Michael Addition | Bifunctional primary amine-thiourea catalyst | High stereocontrol, direct access to 3-substituted 3-hydroxyoxindoles. | rsc.org |

| Friedel–Crafts Alkylation | Lewis acid catalysis with phenols | para-Substituted products formed with para-unsubstituted phenols. | nih.gov |

| Cycloaddition | Nitrosoarenes and terminal alkynones | Highly regioselective formation of 3-aroylindoles. | unito.it |

| Aldol (B89426) Reaction (Evans Chemistry) | Chiral oxazolidinone auxiliary | Moderate diastereoselectivity, separable diastereomers. | nih.gov |

| Cyclization of 4-substituted indoles | Acid catalysis | High to complete regioselectivity for either 3,4- or 4,5-fused rings depending on substrate and conditions. | nih.gov |

Biological Activities and Therapeutic Potential of 3 Hydroxy 3 Phenylindolin 2 One Derivatives

Cholinesterase Enzyme Inhibition by 3-Hydroxy-3-phenylindolin-2-one Derivatives

Derivatives of this compound have been identified as inhibitors of cholinesterases, enzymes critical to the functioning of the nervous system.

Screening of a library of 3-substituted-3-hydroxyoxindoles has demonstrated their potential as cholinesterase inhibitors. researchgate.net Specifically, the compound rac-1-benzyl-3-hydroxy-3-phenylindolin-2-one was found to exhibit significant inhibition of butyrylcholinesterase (BuChE) with a half-maximal inhibitory concentration (IC50) value of 7.41 μM. researchgate.net Further bioassays on analogues within this family revealed that some of the new compounds also exhibited moderate inhibitory activity against acetylcholinesterase from the electric eel (EeAChE). researchgate.net

While the inhibitory action of this compound derivatives against cholinesterases has been established, detailed kinetic studies to elucidate the specific mechanism of inhibition (e.g., competitive, non-competitive, or mixed) are not extensively detailed in the available scientific literature.

The this compound structure contains a chiral center at the C3 position, meaning it can exist as different enantiomers. However, studies specifically isolating and comparing the enantioselective inhibitory potency of these individual enantiomers against AChE and BuChE have not been reported in the reviewed literature. The documented activity for rac-1-benzyl-3-hydroxy-3-phenylindolin-2-one was for a racemic mixture. researchgate.net

Antineoplastic and Cytotoxic Effects in Cancer Cell Lines

While the broader family of indolin-2-one (oxindole) derivatives is a significant area of cancer research, specific cytotoxic data detailing the IC50 values for this compound derivatives against various cancer cell lines were not available in the reviewed scientific literature.

Antimicrobial Efficacy: Antibacterial and Antifungal Spectrum

Structurally related indole (B1671886) and indolin-2-one derivatives have shown significant antimicrobial properties. Studies on 3-alkylidene-2-indolone derivatives, which share the core oxindole (B195798) ring, have identified compounds with potent antibacterial and antifungal activities.

Notably, certain derivatives demonstrated high antibacterial efficacy, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This level of activity is comparable to the control antibiotic, gatifloxacin. Some compounds also showed fungicidal activity against Candida albicans. The antibacterial action of some of these compounds was found to be reversible, as indicated by a high ratio of Minimum Bactericidal Concentration (MBC) to MIC.

Below are tables summarizing the antimicrobial activity of representative indolin-2-one derivatives.

Table 1: Antibacterial Activity of 3-Alkylidene-2-Indolone Derivatives (MIC in μg/mL) Data sourced from studies on 3-alkylidene-2-indolone derivatives which are structurally related to the subject compound.

| Compound | Staphylococcus aureus ATCC 6538 | Staphylococcus aureus 4220 | Staphylococcus aureus ATCC 43300 (MRSA) |

| 10f | 0.5 | 0.5 | 0.5 |

| 10g | 0.5 | 0.5 | 0.5 |

| 10h | 0.5 | 0.5 | 0.5 |

| Gatifloxacin (Control) | 0.5 | 0.5 | 0.5 |

Table 2: Antifungal Activity of 3-Alkylidene-2-Indolone Derivatives Data sourced from studies on 3-alkylidene-2-indolone derivatives.

| Compound | Target Fungus | MIC (μg/mL) | MFC (μg/mL) | MFC/MIC Ratio |

| 10d | Candida albicans CMCC 98001 | - | - | 2 |

Note: A specific MIC value for compound 10d was not provided in the source material, but an MFC/MIC ratio of 2 indicates fungicidal activity.

Antiviral Properties and Applications (including Anti-HIV and Plant Viruses)

In the reviewed scientific literature, there was no specific information available regarding the antiviral properties of this compound derivatives against human viruses, such as HIV, or against plant viruses.

Antioxidant Activities and Proposed Mechanisms of Action

Derivatives of this compound are recognized for their potential antioxidant properties. uevora.ptontosight.ai The oxindole skeleton itself is a key feature that contributes to this activity. ontosight.ai Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in the pathogenesis of numerous diseases. The mechanism by which these compounds exert their antioxidant effects often involves the scavenging of free radicals, which are highly reactive molecules that can damage cells.

Table 1: Antioxidant Activity of Selected this compound Analogs

| Compound/Derivative Class | Observed Activity/Finding | Citation |

|---|---|---|

| 3-Hydroxyoxindole Derivatives | Reported to possess antioxidant potential. | uevora.pt |

| General Oxindole Class | Studied for antioxidant properties, a characteristic attributed to this class of compounds. | ontosight.ai |

| Canadine (related alkaloid) | Protects microsomal lipids from peroxidation triggered by free radicals. | researchgate.net |

Broader Biological Activity Spectrum

Beyond their antioxidant capabilities, derivatives of this compound have demonstrated a wide range of other biological activities. This broad spectrum underscores the versatility of the oxindole scaffold in drug discovery.

Monoamine Oxidase (MAO) Inhibition: Certain derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. uevora.ptresearchgate.net Isatin (B1672199), the parent compound of the oxindole family, is known to selectively inhibit MAO-B in vitro. researchgate.net The inhibition of these enzymes is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease and depression. For instance, (E)‐3‐chloro‐N′‐(1‐(thiophen‐2‐yl)ethylidene)benzohydrazide was found to be a potent and selective inhibitor of MAO-A. researchgate.net

Anti-inflammatory and Analgesic Activities: Several compounds based on the this compound structure have shown anti-inflammatory and analgesic properties. uevora.ptuevora.pt The anti-inflammatory effects of some derivatives are thought to be mediated through the inhibition of pro-inflammatory cytokines. google.comepo.org The synthesis of various analogs has been a strategy to develop new anti-inflammatory agents. researchgate.net Furthermore, some natural alkaloids containing similar structural motifs have been noted for their anti-inflammatory and pain-relieving effects. researchgate.net

Antimycobacterial and Anthelmintic Activities: The isatin core structure is present in compounds that have been investigated for a variety of antimicrobial activities, including antitubercular (antimycobacterial) and anthelmintic effects. researchgate.netresearchgate.net For example, benzimidazole (B57391) derivatives, which share some structural similarities in their heterocyclic nature, are known for their use in anthelmintic medications. researchgate.net

Anticonvulsant Activity: The potential for anticonvulsant activity has also been reported for this class of compounds. uevora.pt Some isatin derivatives act as antagonists in biological processes that lead to seizures, such as those induced by maximal electroshock (anti-MES). uevora.pt The synthesis of new derivatives, such as certain thiosemicarbazones, has been explored specifically for their anticonvulsant potential. researchgate.net

Table 2: Spectrum of Biological Activities for this compound Derivatives

| Biological Activity | Specific Derivative/Finding | Citation |

|---|---|---|

| Monoamine Oxidase (MAO) Inhibition | Isatin selectively inhibits MAO-B in vitro. | researchgate.net |

| (E)‐3‐chloro‐N′‐(1‐(thiophen‐2‐yl)ethylidene)benzohydrazide is a potent and selective MAO-A inhibitor. | researchgate.net | |

| Anti-inflammatory | Some BET bromodomain inhibitors with an indoline-2-one core show anti-inflammatory effects. | google.comepo.org |

| Derivatives are pursued as potential anti-inflammatory drugs. | researchgate.net | |

| Analgesic | Molecules derived from phenylalanine with this core structure exhibit analgesic characteristics. | uevora.pt |

| Corydaline, a related alkaloid, has known analgesic effects. | researchgate.net | |

| Antimycobacterial | Isatin derivatives have been reported to show antitubercular activity. | researchgate.net |

| Anticonvulsant | Some derivatives act as antagonists for maximal electroshock seizures. | uevora.pt |

| Isatin-based thiosemicarbazones have been synthesized and evaluated for anticonvulsant activity. | researchgate.net |

| Anthelmintic | The isatin scaffold is a component of compounds with reported anthelmintic properties. | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design of 3 Hydroxy 3 Phenylindolin 2 One Analogues

Correlating Structural Modifications of 3-Hydroxy-3-phenylindolin-2-one with Biological Activity

The nitrogen atom of the indolinone ring (N-1) is a key position for structural modification. Studies have shown that the presence and nature of the substituent at this position can significantly influence the biological activity of this compound analogues.

Research on related 3-substituted-3-hydroxy-2-oxindoles has demonstrated that N-alkylation can have a profound impact on antiproliferative activity. For instance, the introduction of a benzyl (B1604629) group at the N-1 position of the isatin (B1672199) core has been shown to enhance anti-proliferative effects. In contrast, N-unsubstituted compounds often exhibit a lack of activity. nih.gov This suggests that the N-substituent may play a crucial role in the molecule's interaction with its biological target or in its cellular uptake.

The following table illustrates the effect of N-substitution on the anti-proliferative activity of a series of 3-substituted-3-hydroxy-2-oxindoles against various cancer cell lines. The data clearly indicates that the N-benzylated compounds show significantly lower IC₅₀ values, signifying greater potency compared to their unsubstituted counterparts.

Table 1: Effect of N-Substitution on Anti-proliferative Activity (IC₅₀ in µM) nih.gov

| Compound | N-Substituent | HCT-116 | A-549 | MCF-7 | HeLa |

| 4a | Benzyl | 10.12 ± 1.2 | 11.14 ± 1.5 | 13.56 ± 2.1 | 22.12 ± 2.5 |

| 4m | H | >50 | >50 | >50 | >50 |

| 4b | Benzyl | 11.23 ± 1.5 | 13.45 ± 1.8 | 15.67 ± 2.3 | 24.34 ± 2.8 |

| 4n | H | >50 | >50 | >50 | >50 |

| 4c | Benzyl | 9.87 ± 1.1 | 10.98 ± 1.3 | 12.87 ± 1.9 | 21.87 ± 2.3 |

| 4o | H | >50 | >50 | >50 | >50 |

Data is presented as mean ± standard deviation.

The C-3 position of the indolin-2-one core, which bears both a hydroxyl and a phenyl group in the parent compound, is a critical determinant of biological activity. Variations in the substituents at this position can lead to significant changes in the pharmacological profile of the analogues.

The introduction of different substituents at the C-3 position can modulate the compound's interaction with its target enzyme or receptor. For example, in a series of 3-substituted-3-hydroxy-2-oxindoles, the nature of the amino group introduced at C-3, along with substitutions on the isatin core, was found to significantly affect their anti-proliferative activities. nih.gov The antiproliferative activity was observed to vary with different secondary amines like morpholine, piperidine (B6355638), and pyrrolidine (B122466) at the C-3 position. nih.gov Furthermore, substitutions on the phenyl ring at C-3 can also influence activity, as seen in related scaffolds where different aryl groups can alter the binding affinity. nih.gov

The following table presents the anti-proliferative activity of a series of 3-substituted-3-hydroxy-2-oxindoles with variations at the C-3 position and on the isatin core.

Table 2: Influence of C-3 and Isatin Core Substituents on Anti-proliferative Activity (IC₅₀ in µM) nih.gov

| Compound | C-7 Substituent | C-3 Amino Group | HCT-116 | A-549 | MCF-7 | HeLa |

| 4a | H | Morpholine | 10.12 ± 1.2 | 11.14 ± 1.5 | 13.56 ± 2.1 | 22.12 ± 2.5 |

| 4b | H | Piperidine | 11.23 ± 1.5 | 13.45 ± 1.8 | 15.67 ± 2.3 | 24.34 ± 2.8 |

| 4c | H | Pyrrolidine | 9.87 ± 1.1 | 10.98 ± 1.3 | 12.87 ± 1.9 | 21.87 ± 2.3 |

| 4d | Br | Morpholine | 8.76 ± 1.0 | 9.87 ± 1.2 | 11.98 ± 1.7 | 20.12 ± 2.2 |

| 4e | Br | Piperidine | 12.34 ± 1.6 | 14.56 ± 2.0 | 16.78 ± 2.4 | 25.45 ± 3.0 |

| 4f | Br | Pyrrolidine | 10.45 ± 1.3 | 11.87 ± 1.6 | 13.98 ± 2.0 | 22.98 ± 2.6 |

| 4g | Cl | Morpholine | 10.23 ± 1.3 | 11.45 ± 1.6 | 13.87 ± 2.0 | 22.45 ± 2.6 |

| 4h | Cl | Piperidine | 11.87 ± 1.5 | 13.98 ± 1.9 | 16.12 ± 2.2 | 24.98 ± 2.9 |

| 4i | Cl | Pyrrolidine | 10.01 ± 1.2 | 11.12 ± 1.4 | 13.12 ± 1.8 | 21.99 ± 2.4 |

| 4j | di-Br | Morpholine | 9.63 ± 1.3 | 8.56 ± 1.1 | 12.22 ± 1.7 | 20.56 ± 3.1 |

Data is presented as mean ± standard deviation.

The SAR from this data indicates that for morpholine-substituted oxindoles, the anti-proliferative activity follows the order: di-Br > Br > H ≈ Cl. Conversely, for piperidine and pyrrolidine substituted analogues, the order is H > Br > Cl ≈ di-Br. nih.gov

The C-3 position of this compound is a chiral center, meaning the molecule can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of the substituents at this chiral center can have a dramatic impact on biological activity. It is a well-established principle in medicinal chemistry that different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. researchgate.net

For many biologically active compounds, only one stereoisomer is responsible for the desired therapeutic effect, while the other(s) may be less active, inactive, or even contribute to undesirable side effects. This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which often have chiral binding sites that preferentially interact with one stereoisomer over another.

Molecular Docking Studies for Receptor-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is invaluable in drug discovery for understanding the molecular basis of a drug's action, identifying key interactions, and guiding the design of more potent and selective inhibitors.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogues and related compounds within the active sites of various enzymes. These studies can identify the specific amino acid residues that are crucial for binding and inhibitory activity.

For instance, in a study of related (Z)-3-benzylideneindolin-2-one chalcones as tyrosinase inhibitors, molecular docking revealed that the hydroxyl groups on the chalcone (B49325) scaffold play a critical role in the drug-receptor interactions. researchgate.net The lead compound, (Z)-3-(2,4,6-trihydroxybenzylidene)indolin-2-one, showed the lowest estimated free energy of binding, and the docking simulations highlighted key hydrogen bond interactions with amino acid residues in the tyrosinase active site. researchgate.net

The following table summarizes the key amino acid residues involved in the binding of a potent tyrosinase inhibitor, as identified through molecular docking.

Table 3: Key Amino Acid Interactions for a Tyrosinase Inhibitor researchgate.net

| Compound | Key Interacting Residues | Type of Interaction |

| (Z)-3-(2,4,6-trihydroxybenzylidene)indolin-2-one | His-42, His-69, Asn-205, His-231 | Hydrogen Bonding |

These findings provide a structural rationale for the observed inhibitory activity and offer a roadmap for designing new analogues with improved binding affinity.

Beyond identifying key interactions, molecular docking also provides insights into the conformational changes that both the ligand and the receptor may undergo upon binding. The analysis of the ligand's conformation within the binding pocket is crucial for understanding its biological activity.

Docking studies of tyrosinase inhibitors have shown how the ligands orient themselves within the active site to achieve maximum potency. researchgate.net The binding orientation of the lead compound, (Z)-3-(2,4,6-trihydroxybenzylidene)indolin-2-one, within the tyrosinase active site demonstrates how the molecule adopts a specific conformation to engage in favorable interactions with the surrounding amino acid residues. researchgate.net This conformational analysis is essential for understanding the structure-activity relationships and for the rational design of new inhibitors with optimized geometries for binding.

Rational Design Principles for Novel this compound-Based Therapeutic Agents

The this compound scaffold serves as a valuable starting point for the development of new therapeutic agents due to its inherent biological activities and synthetic accessibility. nih.govnih.gov Rational drug design strategies are pivotal in optimizing the lead compound to enhance potency, selectivity, and pharmacokinetic properties. These strategies are largely guided by structure-activity relationship (SAR) studies and computational modeling to understand the interactions between the ligands and their biological targets. nih.govnih.gov

A key approach in the rational design of analogues is the strategic modification of the core structure, which includes the indolinone ring, the phenyl group at the C3 position, and the hydroxyl group. The overarching goal is to fine-tune the electronic and steric properties of the molecule to achieve optimal binding with the target protein, often a receptor or an enzyme involved in a disease pathway. researchgate.net

For instance, in the context of anticancer drug development, the vascular endothelial growth factor receptor 2 (VEGFR2) has been identified as a crucial target for inhibiting angiogenesis, a process vital for tumor growth. nih.gov Molecular docking studies of this compound analogues with VEGFR2 have revealed key binding interactions that can be exploited for designing more potent inhibitors. nih.gov

The design principles often revolve around the following key areas:

Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring at the C3 position can significantly influence biological activity. Introducing electron-donating or electron-withdrawing groups can alter the charge distribution of the molecule, affecting its binding affinity to the target. nih.gov

Role of the Hydroxyl Group: The tertiary hydroxyl group at the C3 position is a key feature, often involved in forming crucial hydrogen bonds with the active site of the target protein. nih.gov While essential for activity, its modification or replacement can be explored to improve pharmacokinetic properties.

The following table summarizes the structure-activity relationship findings from various studies on this compound analogues, providing insights into the rational design of these compounds.

| Compound/Analogue | Modification | Effect on Biological Activity | Potential Rationale |

| 2-phenylindole | Removal of the 3-hydroxy and 2-oxo groups. | Showed good QR1 induction activity. N-alkylation destroyed this activity. nih.gov | The free indole (B1671886) NH is crucial for quinone reductase 1 (QR1) induction. nih.gov |

| Indoline derivative of 2-phenylindole | Reduction of the indole ring. | Did not show significant activity. nih.gov | The aromaticity of the indole ring is important for its biological activity. nih.gov |

| 3-cyano-2-phenylindole | Replacement of the 3-hydroxy group with a cyano group. | Showed aromatase inhibitory activity. nih.gov | The cyano group may interact differently with the active site of aromatase compared to the hydroxyl group. |

| N-alkylated 2-phenylindoles | Addition of an alkyl group to the indole nitrogen. | Destroyed QR1 induction activity. nih.gov | The free indole NH functionality is important for QR1 induction, likely through hydrogen bonding. nih.gov |

Table 1: Structure-Activity Relationship of this compound Analogues

Computational Chemistry and Theoretical Studies on 3 Hydroxy 3 Phenylindolin 2 One

Quantum Chemical Investigations of Electronic and Molecular Structures

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic and molecular characteristics of 3-Hydroxy-3-phenylindolin-2-one. mdpi.comnih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process is typically carried out using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), which has been shown to provide reliable results for related indole (B1671886) derivatives. aun.edu.egresearchgate.net The optimization would confirm that the calculated structure represents a true energy minimum by ensuring all vibrational frequencies are positive. researchgate.net

The core of the molecule is the indolin-2-one system, which is bicyclic. The five-membered ring is not planar and would likely adopt an envelope or twisted conformation. The key aspects of a conformational analysis for this molecule would involve studying the rotational barriers around two key single bonds:

The C-C bond connecting the phenyl group to the C3 carbon of the indole ring.

The C-O bond of the hydroxyl group at the C3 position.

The relative orientation of the phenyl and hydroxyl groups defines the different stable conformers of the molecule and influences its crystal packing and interaction with biological targets. In a related crystal structure, 2-Hydroxy-2-methyl-1-phenylindolin-3-one, the indole and benzene (B151609) rings were found to have a significant dihedral angle of 60.61(4)°. nih.gov A similar non-planar arrangement would be expected for this compound.

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values for related structures, as specific experimental data for the title compound is not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | ~1.22 | |

| C-N (amide) | ~1.38 | |

| C-OH | ~1.43 | |

| C-Ph | ~1.52 | |

| Bond Angles (°) | ||

| O=C-N | ~125 | |

| Ph-C-OH | ~109 | |

| Dihedral Angle (°) | ||

| Phenyl Ring vs. Indole Ring | ~60-80 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For this compound, DFT calculations would be used to determine the energies and spatial distributions of these orbitals.

HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic systems—the fused benzene ring of the indole core and the attached phenyl group. This indicates these are the most probable sites for electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the electron-deficient carbonyl group (C=O) of the lactam ring, making this site susceptible to nucleophilic attack.

The insights from FMO analysis are used to predict how the molecule will interact with other reagents. Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity profile.

Table 2: Illustrative Global Reactivity Descriptors for this compound Calculated values are hypothetical, presented to illustrate the application of FMO theory.

| Descriptor | Formula | Interpretation | Illustrative Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.2 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 4.4 eV |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.2 eV |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron | 1.8 eV |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.2 eV |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency | -4.0 eV |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | 3.64 eV |

Molecular Dynamics Simulations to Understand Dynamic Behavior and Stability

For this compound, an MD simulation could be performed to:

Analyze conformational flexibility: To observe the rotation of the phenyl and hydroxyl groups in a solvent, understanding which conformations are most populated at a given temperature.

Study solvent interactions: To see how water or other solvent molecules arrange around the solute and form hydrogen bonds, which influences solubility and reactivity.

Assess stability in a biological context: If placed in the active site of a protein, MD simulations can assess the stability of the protein-ligand complex, calculating parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to see how much the ligand and protein atoms move over time. nih.govnih.gov A stable binding is often characterized by low and converging RMSD values for the complex. nih.gov

In Silico Prediction of Reactivity, Selectivity, and Mechanistic Pathways

In silico methods are crucial for predicting the outcome of chemical reactions without performing them in a lab. For this compound, these predictions are largely derived from the electronic structure calculations discussed previously.

Reactivity: FMO analysis and calculated electrostatic potential maps can identify the most reactive sites on the molecule. The negatively charged region around the carbonyl oxygen suggests it is a hydrogen bond acceptor and a site for coordination with electrophiles, while the acidic protons on the N-H and O-H groups are sites for deprotonation by a base.

Selectivity: The synthesis of 3-substituted-3-hydroxy-2-oxindoles often involves creating a chiral center at the C3 position. Computational modeling can help predict the stereoselectivity of a reaction by calculating the transition state energies for the formation of different stereoisomers. The pathway with the lower activation energy will be favored, leading to the major product. Studies on related systems have achieved high stereo- and regioselectivity in synthesizing these scaffolds. nih.gov

Mechanistic Pathways: Computational chemistry can be used to map out the entire energy profile of a proposed reaction mechanism, including reactants, transition states, intermediates, and products. This helps to validate or refute proposed mechanisms, such as those in the nucleophilic addition to the isatin (B1672199) core to form the 3-hydroxy-oxindole structure. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

The 3-substituted-3-hydroxy-2-oxindole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous natural products with potent biological activities, including anticancer, anti-HIV, and neuroprotective effects. nih.goveurekaselect.com This makes this compound an interesting candidate for drug design studies.

Structure-Based Drug Design (SBDD): This approach utilizes the known 3D structure of a biological target, such as an enzyme or receptor. Molecular docking is a key SBDD technique where the ligand (this compound) is computationally placed into the active site of the target protein to predict its binding orientation and affinity. For example, related 3-hydroxy-oxindole derivatives have been docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.gov A docking study of this compound into VEGFR2 would aim to identify key interactions, such as hydrogen bonds with amino acid residues and hydrophobic interactions, that stabilize the complex.

Ligand-Based Drug Design (LBDD): This approach is used when the structure of the target is unknown. It relies on analyzing a set of molecules known to be active. A pharmacophore model can be developed from these molecules, identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Given its core structure, this compound could serve as a template for building a pharmacophore model for inhibitors of targets like VEGFR2 or other kinases. mdpi.com

Natural Product Relevance and Biosynthetic Insights of the 3 Hydroxyindolin 2 One Motif

Occurrence of the 3-Hydroxyindolin-2-one (B1221191) Scaffold in Biologically Active Natural Products

The 3-hydroxyindolin-2-one scaffold is the central component of numerous biologically active natural products. researchgate.netnih.gov This structural unit is a privileged scaffold in medicinal chemistry due to its presence in compounds with a wide range of physiological effects. nih.govillinois.edu These natural products have been isolated from various sources, including marine organisms, plants, and microbes, and often possess interesting pharmacological properties such as anti-cancer, anti-inflammatory, and antimicrobial activities. nih.govrsc.orgnih.gov

Examples: Convolutamydines, Maremycins, Spirobrassinin (B1214345), and Others

Several classes of natural products feature the 3-hydroxyindolin-2-one or a closely related oxindole (B195798) core structure.

Convolutamydines: Isolated from the marine bryozoan Amathia convoluta, the convolutamydines are a family of oxindole alkaloids. acs.orgacs.org Convolutamydines A-E share a common 4,6-dibromo-3-hydroxyoxindole skeleton, with variations in the side chain at the C-3 position. acs.orgacs.org Notably, Convolutamydines A and B have been shown to induce differentiation in the HL-60 human promyelocytic leukemia cell line. acs.orgacs.org The synthesis of these compounds has been a subject of interest, with reports on the synthesis of Convolutamydine A from isatin (B1672199) and the enantioselective total synthesis of Convolutamydines B and E. acs.orgrsc.org

Maremycins: Maremycins A and B are indole (B1671886) diketopiperazine alkaloids that were first isolated from a marine-derived Streptomyces species. rsc.orgawi.de These compounds are characterized by a 3-hydroxyindolin-2-one structure that is derived from (2S,3S)-β-methyltryptophan. rsc.org The maremycins are part of a broader class of tryptophan-containing diketopiperazines that exhibit a range of biological activities, including antitumor and antibacterial properties. rsc.orgrsc.org

Spirobrassinin: A cruciferous phytoalexin, spirobrassinin was first isolated from Japanese radish that had been inoculated with Pseudomonas cichorii. acs.org It is a natural product found in plants of the Brassica genus. The biosynthesis of spirobrassinin is linked to glucosinolates, which are sulfur-containing precursors. It is formed from brassinin, which in turn is biosynthesized from L-tryptophan. rsc.org Spirobrassinin and its derivatives have shown potential as antimicrobial agents against plant pathogens.

Proposed Biosynthetic Pathways of Indolin-2-one Alkaloids

The biosynthesis of indolin-2-one alkaloids, like that of most indole alkaloids, originates from the amino acid tryptophan. nih.govyoutube.com Tryptophan serves as the primary precursor for the indole core of these molecules. youtube.comyoutube.com The biosynthetic pathways often involve a series of enzymatic transformations that modify the indole ring and build up the complexity of the final alkaloid structure. nih.gov

A key step in the biosynthesis of many indole alkaloids is the condensation of tryptamine, which is formed by the decarboxylation of tryptophan, with secologanin (B1681713) to produce strictosidine. youtube.com Strictosidine is a common intermediate that can then be further modified to generate the vast diversity of indole alkaloids. youtube.com

For the formation of the 3-hydroxyindolin-2-one moiety specifically, it is proposed that an oxidation of the indole ring of a tryptophan-derived precursor occurs. In some plants, the enzyme 3-hydroxyindolin-2-one monooxygenase is involved in the biosynthesis of benzoxazinoids, catalyzing the conversion of 3-hydroxyindolin-2-one. wikipedia.org The biosynthesis of fungal indole alkaloids also showcases a variety of reactions on the indole ring, including electrophilic substitutions and additions, which can lead to the formation of indolinone structures. nih.gov The biosynthesis of spirobrassinin, for instance, involves the conversion of tryptophan to brassinin, which then undergoes further transformation. rsc.orgpnas.org

Biomimetic Synthetic Strategies Inspired by Natural Product Structures

The intricate and often efficient biosynthetic pathways of natural products have inspired chemists to develop biomimetic synthetic strategies. chim.itnih.gov These approaches aim to mimic the key bond-forming events that occur in nature to construct complex molecular architectures. chim.itresearchgate.net The biosynthesis of indole alkaloids, which often involves cascade reactions to form multiple bonds in a single operation, provides a rich source of inspiration for synthetic chemists. chim.itvu.nl